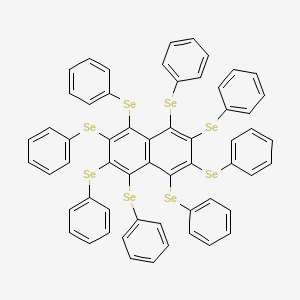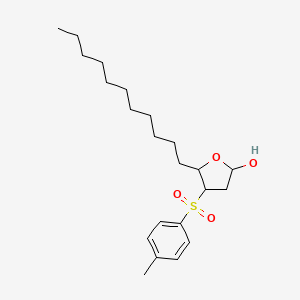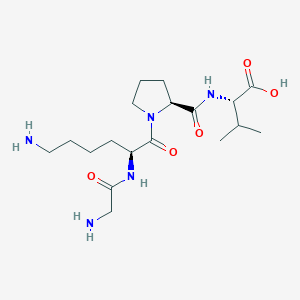
Octakis(phenylselanyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octakis(phenylselanyl)naphthalene is a complex organic compound characterized by the presence of eight phenylselanyl groups attached to a naphthalene core
Preparation Methods
The synthesis of Octakis(phenylselanyl)naphthalene typically involves the reaction of octafluoronaphthalene with the sodium salt of the appropriate arenethiol in a solvent such as 1,3-dimethylimidazolidin-2-one . This reaction proceeds in essentially quantitative yield, making it an efficient method for producing the compound.
Chemical Reactions Analysis
Octakis(phenylselanyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the phenylselanyl groups can be replaced by other substituents.
Oxidation and Reduction: The phenylselanyl groups can undergo oxidation and reduction reactions, leading to the formation of different selenium-containing products.
Addition Reactions: The naphthalene core can participate in addition reactions, particularly with electrophiles, due to its aromatic nature.
Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
While specific applications of Octakis(phenylselanyl)naphthalene were not found in the search results, compounds with similar structures are often used in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: Use in the development of materials with unique properties, such as catalysts or sensors.
Mechanism of Action
The exact mechanism of action for Octakis(phenylselanyl)naphthalene is not well-documented. selenium-containing compounds generally exert their effects through interactions with biological molecules, potentially involving redox reactions and the formation of selenoenzymes.
Comparison with Similar Compounds
Octakis(phenylselanyl)naphthalene can be compared to other octakis-substituted naphthalenes, such as Octakis(phenylthio)naphthalene . The unique aspect of this compound is the presence of selenium atoms, which can impart different chemical and biological properties compared to sulfur or other substituents.
Similar compounds include:
- Octakis(phenylthio)naphthalene
- Octakis(benzylsulfanyl)naphthalene
Properties
CAS No. |
144096-04-8 |
|---|---|
Molecular Formula |
C58H40Se8 |
Molecular Weight |
1368.7 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octakis(phenylselanyl)naphthalene |
InChI |
InChI=1S/C58H40Se8/c1-9-25-41(26-10-1)59-51-49-50(53(61-43-29-13-3-14-30-43)56(64-46-35-19-6-20-36-46)55(51)63-45-33-17-5-18-34-45)54(62-44-31-15-4-16-32-44)58(66-48-39-23-8-24-40-48)57(65-47-37-21-7-22-38-47)52(49)60-42-27-11-2-12-28-42/h1-40H |
InChI Key |
CSQQROKFKANZLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C2=C(C(=C(C3=C2C(=C(C(=C3[Se]C4=CC=CC=C4)[Se]C5=CC=CC=C5)[Se]C6=CC=CC=C6)[Se]C7=CC=CC=C7)[Se]C8=CC=CC=C8)[Se]C9=CC=CC=C9)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12549633.png)




![3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol](/img/structure/B12549664.png)





